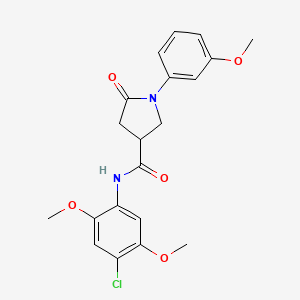![molecular formula C21H24ClN3O4 B14959354 4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B14959354.png)
4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:
Formation of the benzamide core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under controlled conditions.
Introduction of the butylcarbamoyl group: This is achieved through the reaction of the benzamide core with butyl isocyanate.
Chlorination and acetylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with similar compounds such as:
- N-[2-(butylcarbamoyl)phenyl]thiophene-2-carboxamide : This compound shares a similar core structure but differs in the presence of a thiophene ring.
- N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide : This compound has a benzodioxole ring instead of the methoxybenzamide structure.
Properties
Molecular Formula |
C21H24ClN3O4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-acetamido-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-4-5-10-23-20(27)14-8-6-7-9-17(14)25-21(28)15-11-16(22)18(24-13(2)26)12-19(15)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |
InChI Key |
RWFMURGRHOEHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959274.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14959289.png)

![5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14959303.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)

![3-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14959327.png)
![N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B14959333.png)
![2-(4-methylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14959339.png)

![2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959360.png)
